Thieno[3,2-b]furan-5-carbaldehyde
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Overview
Description
Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the molecular formula C7H4O2S It is a heterocyclic compound that contains both a thiophene and a furan ring fused together, with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-carbaldehyde can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to yield moderate to good yields (up to 70%) for a variety of substrates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-effective synthetic methods are often applied. This includes the use of renewable feedstocks, environmentally friendly reagents, and inexpensive catalysts to achieve sustainable processes .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]furan-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the thiophene and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Thieno[3,2-b]furan-5-carboxylic acid.
Reduction: Thieno[3,2-b]furan-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Thieno[3,2-b]furan-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of thieno[3,2-b]furan-5-carbaldehyde largely depends on its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thieno[3,2-b]furan: The parent compound without the aldehyde group.
Thieno[3,2-b]thiophene: A similar compound where the furan ring is replaced with a thiophene ring.
Benzofuran: A compound where the thiophene ring is replaced with a benzene ring.
Uniqueness: Thieno[3,2-b]furan-5-carbaldehyde is unique due to the presence of both thiophene and furan rings fused together with an aldehyde functional group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
thieno[3,2-b]furan-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQHBPTXQILGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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